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The Fungicide Resistance Action Committee (FRAC) groups fungicides with a similar target site of action to

manage resistance. The table below outlines the classification of dimethomorph according to the FRAC

system [1].

Property Description

FRAC Code 40 [1]

Group Name CAA-fungicides (Carboxylic Acid Amides) [1]

Chemical Group Cinnamic acid amides [1]

Proposed Target Site Phospholipid biosynthesis and cell wall deposition [1]

Proposed Biochemical Mode of
Action

Inhibition of cellulose synthesis in the cell wall of oomycete
pathogens [1]

Resistance Risk Low to moderate [1]

The mode of action is directly linked to the inhibition of cellulose synthesis, a critical component of the

oomycete cell wall. Gene sequence analysis of laboratory-resistant mutants has identified point mutations in

the PiCesA3 cellulose synthase gene, which is involved in this process [1].

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 5 Tech Support

https://www.smolecule.com/products/s567675?utm_src=pdf-body
https://www.smolecule.com/products/s567675?utm_src=pdf-interest
https://www.smolecule.com/products/s567675?utm_src=pdf-body
https://www.frac.info/frac-teams/working-groups/caa-fungicides/
https://www.frac.info/frac-teams/working-groups/caa-fungicides/
https://www.frac.info/frac-teams/working-groups/caa-fungicides/
https://www.frac.info/frac-teams/working-groups/caa-fungicides/
https://www.frac.info/frac-teams/working-groups/caa-fungicides/
https://www.frac.info/frac-teams/working-groups/caa-fungicides/
https://www.frac.info/frac-teams/working-groups/caa-fungicides/
https://www.frac.info/frac-teams/working-groups/caa-fungicides/
https://www.smolecule.com/products/s567675?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Experimental Data on Mechanism and Efficacy

Research has elucidated the antifungal mechanism of dimethomorph, particularly in combination with other

fungicides.

Synergistic Action with Pyrimethanil

A study on Phytophthora capsici investigated the synergistic effect of dimethomorph (DIM) mixed with

pyrimethanil (PYM) at a 5:1 ratio [2]. The experimental workflow and key findings are summarized below.
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Experimental workflow for studying DIM+PYM synergistic mechanism [2]

The multi-level analysis revealed that the primary synergistic mechanism involves damage to the cell

membrane, interference with energy metabolism, and disruption of protein and soluble sugar synthesis

pathways [2].

Immunotoxicity Assessment in Human Cells
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While dimethomorph has low acute mammalian toxicity, an in vitro study on human Jurkat T cells (a model

for immune function) indicates potential immunotoxicity that warrants attention [3] [4].

Experimental Protocol for Transcriptome Analysis

The following methodology was used to investigate the immunotoxicity mechanism [4]:

Cell Culture and Exposure: Jurkat T cells were cultured and treated with DMM at concentrations of

4 mg/L (EC10, low dose) and 21 mg/L (EC25, medium dose) for 36 hours [4].
RNA Extraction and Sequencing: Total RNA was isolated from collected cells using TRIzol reagent.

Sequencing libraries were prepared with the TruSeqTM RNA Sample Preparation Kit and sequenced
on an Illumina platform [4].

Bioinformatic Analysis: Differentially expressed genes (DEGs) were identified by comparing treated
samples with untreated controls. Gene Ontology (GO) and KEGG pathway analyses were performed

to determine the biological functions and pathways significantly enriched with DEGs [4].
Validation: The expression of selected genes was confirmed using quantitative real-time PCR (qRT-

PCR) [4].

Key Findings and Quantitative Data

The cell viability assay determined the half-effective concentration (EC50) of DMM for Jurkat cells to be

126.01 mg/L (0.32 mM) [3] [4]. The transcriptome analysis revealed significant changes in gene expression,

with a more pronounced effect at the lower exposure dose (EC10) [3] [4].

Exposure
Dose

Number of Differentially Expressed
Genes (DEGs)

Key Enriched Pathways (KEGG)

EC10 (4
mg/L)

121 DEGs (81 Upregulated, 40

Downregulated) [3]

Immune regulation and signal

transduction pathways [3]

EC25 (21
mg/L)

30 DEGs (17 Upregulated, 13

Downregulated) [3]

Immune regulation and signal

transduction pathways [3]

The GO analysis showed that the DEGs were mostly enriched in the negative regulation of cell activities,

suggesting that DMM can suppress immune cell function [3]. This indicates that DMM has potential
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immunotoxicity in humans, which may be significant even at low concentrations [3] [4].

Conclusion

Dimethomorph (FRAC Code 40) is a vital fungicide whose specific action on oomycete cellulose synthesis

makes it a valuable tool for disease management. However, the evidence of potential immunotoxicity in

human cells highlights the need for careful risk assessment. Furthermore, the observed synergistic effects

with other fungicides like pyrimethanil offer promising avenues for enhancing efficacy and managing

resistance, underscoring the importance of continued research into its mechanisms and effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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